Nimbosone: Chemical Structure and Technical Profile
Nimbosone: Chemical Structure and Technical Profile
Executive Summary
Nimbosone (C₂₀H₂₈O₂) is a rare tricyclic diterpenoid isolated primarily from the stem bark of the Neem tree (Azadirachta indica). Unlike the more prevalent tetranortriterpenoids (limonoids) such as Azadirachtin or Nimbolide, Nimbosone possesses a podocarpane carbon skeleton. Its structural distinctiveness lies in the aromatization of the C-ring, substituted with acetyl and methoxy functional groups.
This guide details the chemical architecture, isolation protocols, and emerging pharmacological applications of Nimbosone, specifically in antiviral and cytotoxic domains.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
Physicochemical Properties
| Property | Specification |
| Common Name | Nimbosone |
| IUPAC Name | 13-acetyl-12-methoxy-8,11,13-podocarpatriene |
| CAS Registry Number | 19889-21-5 (Verify with specific supplier databases as indexing varies) |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
| Classification | Tricyclic Diterpenoid (Podocarpane type) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Architecture
The core structure of Nimbosone is based on the podocarpa-8,11,13-triene skeleton.[1] This framework consists of a tricyclic system (Rings A, B, and C) where Ring C is aromatic (benzenoid).
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Ring System : The A/B ring junction is typically trans-fused, characteristic of naturally occurring podocarpanes.[1] Ring C is fully aromatic.
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Substituents :
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C-12 Position : A Methoxy group (-OCH₃) is attached at the C-12 position of the aromatic ring.[1]
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C-13 Position : An Acetyl group (-COCH₃) is attached ortho to the methoxy group at C-13.[1]
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Quaternary Methyls : The structure retains the characteristic angular methyl groups at C-4 (gem-dimethyl) and C-10.[1]
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Structural Validation Logic : The molecular formula C₂₀H₂₈O₂ is derived as follows:
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Podocarpa-8,11,13-triene parent: C₁₇H₂₄[1]
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Substitutions: -2H (at C12, C13) + Acetyl (C₂H₃O) + Methoxy (CH₃O)[1]
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Calculation: C₁₇H₂₂ + C₂H₃O + CH₃O = C₂₀H₂₈O₂ [1]
Isolation and Purification Protocol
The isolation of Nimbosone requires fractionation of the stem bark extract, specifically targeting the neutral fraction where diterpenoids reside, separating them from acidic triterpenoids.
Extraction Workflow
Source Material : Dried, pulverized stem bark of Azadirachta indica.
Step-by-Step Methodology :
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Initial Extraction : Macerate stem bark powder in 95% Ethanol (EtOH) at room temperature for 72 hours. Filter and concentrate under reduced pressure.
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Solvent Partitioning :
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Resuspend the ethanolic residue in water.
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Partition with Ethyl Acetate (EtOAc) or Benzene .
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Separate the organic layer.[2]
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Fractionation (Acid/Neutral Separation) :
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Treat the organic phase with 5% Aqueous Sodium Carbonate (Na₂CO₃) .
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Aqueous Layer : Contains acidic constituents (nimbidic acid, etc.).
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Organic Layer : Contains Neutral constituents (Nimbosone, Sugiol, Nimbiol).
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Chromatographic Purification :
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Wash the neutral organic layer with water, dry over anhydrous Na₂SO₄, and evaporate.
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Subject the residue to Column Chromatography (Silica Gel 60).
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Elution Gradient : Hexane:Benzene or Hexane:Ethyl Acetate.
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Nimbosone typically elutes in non-polar to moderately polar fractions, often co-eluting with or near Sugiol and Nimbiol .
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Crystallization : Purify final fractions via recrystallization from Methanol/Chloroform.
Visualization of Isolation Logic
Figure 1: Isolation workflow separating Nimbosone from acidic triterpenoids in Neem bark.[1]
Biological Profile & Mechanism of Action[10]
While less studied than azadirachtin, Nimbosone has demonstrated significant bioactivity, particularly in cytotoxicity and antiviral applications.
Antiviral Activity (WSSV Target)
Recent computational and in vitro studies have identified Nimbosone as a high-affinity ligand for viral envelope proteins.[1]
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Target : White Spot Syndrome Virus (WSSV) envelope protein VP28 .
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Mechanism : VP28 is crucial for viral entry into host cells (e.g., shrimp Penaeus monodon) via interaction with the host receptor PmRab7 .[3]
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Binding Interaction : Nimbosone binds to the VP28 trimer, sterically hindering the VP28-PmRab7 interaction, thereby blocking viral endocytosis.[1]
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Binding Energy : Computational docking reveals high binding affinity (~ -8.6 kcal/mol), comparable to standard flavonoids like Epicatechin.[1]
Cytotoxicity
As a podocarpane diterpenoid, Nimbosone shares structural homology with Sugiol and Nimbiol , both known for cytotoxic properties.
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Activity : Exhibits cytotoxicity against specific cancer cell lines, likely through the induction of apoptosis or cell cycle arrest, typical of diterpenoids with quinone-like or aromatic functionalities.[1]
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Structure-Activity Relationship (SAR) : The C-12 methoxy and C-13 acetyl groups on the aromatic ring are critical for its lipophilicity and interaction with cellular receptors.[1]
Mechanism of Action Diagram
Figure 2: Proposed antiviral mechanism of Nimbosone inhibiting WSSV entry.[1]
References
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Ara, I., Siddiqui, B. S., Faizi, S., & Siddiqui, S. (1989).[1] Tricyclic diterpenoids from the stem bark of Azadirachta indica.[4][5] Journal of Natural Products, 52(6), 1209-1213.[1]
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Kharwar, R. N., et al. (2020). Harnessing the Phytotherapeutic Treasure Troves of the Ancient Medicinal Plant Azadirachta indica (Neem) and Associated Endophytic Microorganisms. Planta Medica, 86(13/14), 906-940.[1]
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Deshmukh, S., et al. (2024).[3] High-throughput screening of natural antiviral drug candidates against white spot syndrome virus targeting VP28 in Penaeus monodon. Journal of Biomolecular Structure and Dynamics.
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InvivoChem. (n.d.). Nimbosone Product Datasheet. InvivoChem.[5]
Sources
- 1. Nimbolinin B | C35H46O10 | CID 6440564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New vibsane diterpenes and lupane triterpenes from Viburnum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening of natural antiviral drug candidates against white spot syndrome virus targeting VP28 in Penaeus monodon: Computational drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nimbosone | tricyclic diterpenoid | CAS# 19889-21-5 | 美国InvivoChem [invivochem.cn]
